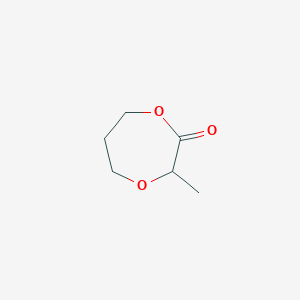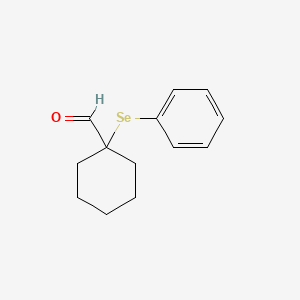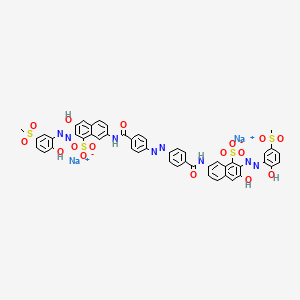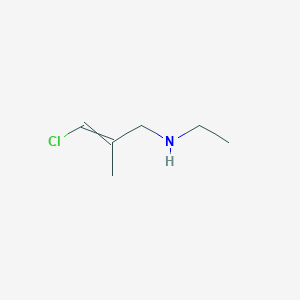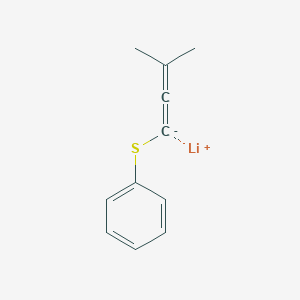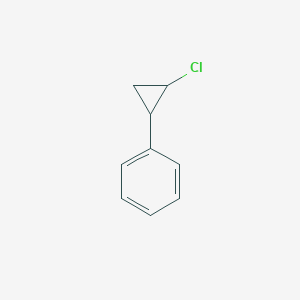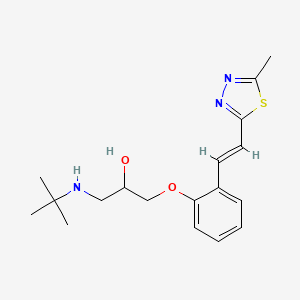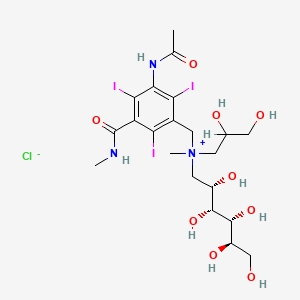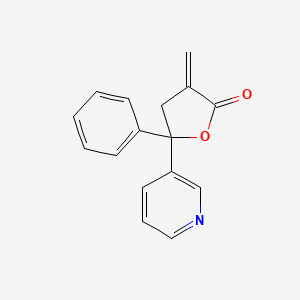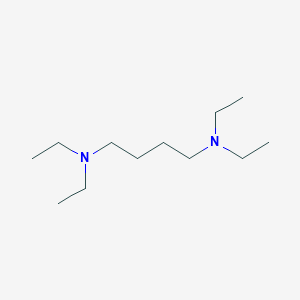
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine is an organic compound with the molecular formula C12H28N2. It is a derivative of butane-1,4-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine can be synthesized through the alkylation of butane-1,4-diamine with ethyl halides. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the amine groups, followed by the addition of ethyl halides to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to butane-1,4-diamine.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine.
Reduction: Butane-1,4-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine involves its interaction with various molecular targets. The ethyl groups on the nitrogen atoms can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
N~1~,N~1~,N~4~,N~4~-Tetraethylbutane-1,4-diamine: Similar structure but with different alkyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to other similar compounds. The ethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
69704-44-5 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N,N,N',N'-tetraethylbutane-1,4-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h5-12H2,1-4H3 |
Clé InChI |
YXVIGUHBJDFXKZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


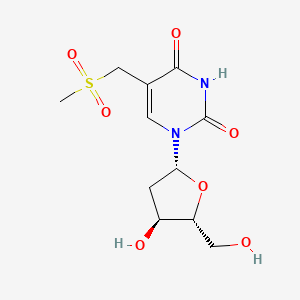
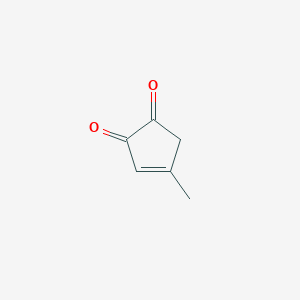
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
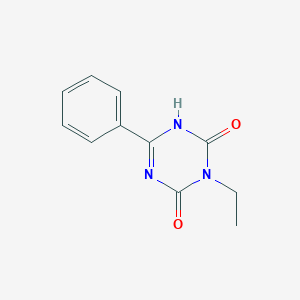
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
